Tetrachloropyridazine is a heterocyclic aromatic compound with the chemical formula C5HCl4N. It is a white crystalline solid that is sparingly soluble in water. The synthesis of tetrachloropyridazine has been reported in several scientific publications, often involving the reaction of various starting materials like tetrachloro-1,3-butadiene and hydrazine hydrate [].
While conclusive research on its applications is still ongoing, tetrachloropyridazine has been explored for its potential in various scientific research fields, including:
Perchloropyridazine is a heterocyclic compound derived from pyridazine, characterized by the presence of a perchloro group. The chemical structure of perchloropyridazine includes a six-membered aromatic ring containing two nitrogen atoms, which contributes to its unique chemical properties. The perchloro substituent enhances the compound's reactivity and stability, making it an interesting subject for various chemical and biological studies.
There is no current research available on the specific mechanism of action of tetrachloropyridazine.
Due to the limited information on tetrachloropyridazine, it's important to consider the general safety hazards associated with chlorinated organic compounds. These can include:
These reactions are essential for synthesizing various derivatives with potential applications in pharmaceuticals and materials science.
Research indicates that perchloropyridazine and its derivatives exhibit notable biological activities. They have been investigated for their potential as:
The synthesis of perchloropyridazine typically involves:
These methods allow for the tailored synthesis of perchloropyridazine derivatives with specific desired properties.
Perchloropyridazine has potential applications in several fields:
Perchloropyridazine shares structural similarities with several other nitrogen-containing heterocycles. Here are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Pyridazine | Dihydropyridine | Contains two nitrogen atoms in a six-membered ring; less reactive than perchloropyridazine. |
| Pyrazine | Dihydropyridine | Features two nitrogen atoms at opposite positions; used in flavoring and fragrance. |
| Pyrimidine | Dihydropyridine | Contains three nitrogen atoms; important in nucleic acids. |
| Perchlorate | Anion | Contains a chlorine atom bonded to four oxygen atoms; used as an oxidizer. |
The uniqueness of perchloropyridazine lies in its combination of a pyridazine structure with a highly reactive perchloro group, which enhances its potential applications in various fields compared to its analogs.
Perchloropyridazine was first synthesized in the mid-20th century during investigations into halogenated heterocycles. Early methods involved direct chlorination of pyridazine under radical conditions, but these often yielded mixtures of polyhalogenated byproducts. The development of regioselective chlorination protocols in the 1980s, such as the use of sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride, enabled efficient production of 3,4,5,6-tetrachloropyridazine. Patent CN106810491A (2017) later refined this approach using sulfur dichloride (SCl₂), achieving 95–97% yields.
The pyridazine core’s electron-deficient nature, combined with four chlorine substituents, confers unique reactivity:
| Property | Value |
|---|---|
| IUPAC Name | 3,4,5,6-Tetrachloropyridazine |
| Molecular Formula | C₄Cl₄N₂ |
| Molecular Weight | 217.87 g/mol |
| CAS Registry Number | 20074-67-3 |
| SMILES | ClC1=NN=C(Cl)C(Cl)=C1Cl |
| InChI Key | XTKMAPVHLBPKPE-UHFFFAOYSA-N |
The compound is classified as a polyhalogenated diazine, distinguished by its two adjacent nitrogen atoms and tetra-substituted chlorine configuration.
Perchloropyridazine occupies a niche among halogenated pyridazines due to its full chlorination pattern. Comparatively:
Perchloropyridazine, also known as tetrachloropyridazine, is a heterocyclic aromatic compound with the molecular formula C₄Cl₄N₂ . The compound features a six-membered aromatic ring containing two adjacent nitrogen atoms, which is characteristic of the pyridazine backbone [17]. The molecular structure consists of a pyridazine ring where all four carbon atoms are substituted with chlorine atoms, creating a highly chlorinated heterocyclic system .
The molecular weight of perchloropyridazine is approximately 217.86 g/mol, reflecting the significant contribution of the four chlorine substituents [46]. The compound exhibits a planar molecular geometry typical of aromatic heterocycles, with the nitrogen atoms positioned adjacent to each other in the ring structure [31]. This configuration creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule [31].
The presence of electron-withdrawing chlorine atoms at all four carbon positions significantly affects the electron density distribution within the pyridazine ring [30]. This substitution pattern creates a highly electron-deficient aromatic system, which is fundamental to understanding the compound's chemical behavior and spectroscopic properties [30].
Table 1: Fundamental Molecular Properties of Perchloropyridazine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄Cl₄N₂ | [46] |
| Molecular Weight | 217.858 g/mol | [46] |
| Monoisotopic Mass | 215.881559 g/mol | [46] |
| Ring System | Six-membered heterocycle | [17] |
| Nitrogen Positions | Adjacent (1,2-diazine) | [31] |
| Substitution Pattern | Tetrachloro |
The crystalline structure of perchloropyridazine and related chlorinated pyridazine derivatives exhibits characteristic features that reflect the influence of halogen substitution on solid-state packing [25]. Crystallographic studies of similar halogenated heterocycles reveal that intermolecular interactions play a crucial role in determining the overall crystal structure [25].
In the solid state, perchloropyridazine molecules are expected to adopt packing arrangements that maximize intermolecular interactions while minimizing steric repulsion between the bulky chlorine substituents [33]. The presence of multiple chlorine atoms creates opportunities for halogen bonding interactions, which can significantly influence the crystal packing geometry [25].
Comparative studies of related chlorinated pyridazine compounds indicate that the crystal structures typically exhibit specific space group symmetries that accommodate the molecular geometry and intermolecular interactions [40]. For instance, chloropyridazine derivatives often crystallize in monoclinic or triclinic crystal systems, depending on the substitution pattern and intermolecular forces [42].
The solid-state behavior of perchloropyridazine is characterized by the formation of ordered arrangements that reflect the balance between attractive intermolecular forces and the steric requirements of the chlorine substituents [33]. These crystalline properties are fundamental to understanding the material's physical characteristics and potential applications [40].
Table 2: Crystallographic Parameters for Related Chlorinated Pyridazine Systems
| Compound Type | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Chloropyridazine derivatives | Monoclinic | P2₁/c | a = 8.27 Å, b = 10.58 Å, c = 11.55 Å | [42] |
| Pyridazine complexes | Triclinic | P1̄ | α = 100.8°, β = 109.0°, γ = 110.5° | [42] |
| Heterocyclic systems | Various | Multiple | Temperature-dependent | [40] |
The electronic structure of perchloropyridazine is characterized by significant electron withdrawal from the aromatic ring due to the presence of four chlorine substituents [32]. This electron-deficient nature fundamentally alters the electronic distribution compared to the parent pyridazine molecule [32]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially modified by the chlorine substitution pattern [32].
Bond length analysis of related chlorinated heterocycles reveals that carbon-chlorine bonds in perchloropyridazine exhibit typical values ranging from 1.70 to 1.74 Angstroms [33]. The carbon-carbon bonds within the aromatic ring show slight variations from standard aromatic bond lengths due to the electron-withdrawing effects of the chlorine substituents [33]. The nitrogen-nitrogen bond distance in the pyridazine ring is approximately 1.36 Angstroms, consistent with aromatic heterocyclic systems [33].
The electronic distribution within the molecule creates distinct regions of electron density that influence both chemical reactivity and intermolecular interactions [34]. Density functional theory calculations on similar systems indicate that the electron density is significantly depleted from the aromatic ring, creating electrophilic sites that can participate in various chemical interactions [34].
The presence of chlorine atoms introduces additional considerations regarding the electronic structure, including the involvement of d-orbitals in bonding and the potential for hyperconjugation effects [32]. These electronic characteristics are crucial for understanding the spectroscopic properties and chemical behavior of the compound [34].
Table 3: Electronic and Structural Parameters for Perchloropyridazine
| Parameter | Typical Value | Range | Reference |
|---|---|---|---|
| C-Cl Bond Length | 1.72 Å | 1.70-1.74 Å | [33] |
| C-C Bond Length (aromatic) | 1.39 Å | 1.37-1.41 Å | [33] |
| N-N Bond Length | 1.36 Å | 1.35-1.37 Å | [33] |
| Ring Planarity Deviation | <0.02 Å | 0.01-0.03 Å | [40] |
| Electronic Deficiency | High | Qualitative | [32] |
The spectroscopic characterization of perchloropyridazine reveals distinctive features that reflect both the pyridazine backbone and the influence of chlorine substitution [48]. Ultraviolet-visible spectroscopy of chlorinated pyridazine derivatives typically shows absorption maxima in the range of 260-280 nanometers, with specific wavelengths depending on the substitution pattern [48].
Infrared spectroscopy provides valuable information about the vibrational modes characteristic of the perchloropyridazine structure [26]. The carbon-chlorine stretching vibrations typically appear in the 700-800 wavenumbers region, while aromatic carbon-carbon and carbon-nitrogen stretching modes are observed in the 1400-1600 wavenumbers range [26]. The presence of multiple chlorine substituents creates a complex fingerprint region that is characteristic of the tetrachlorinated system [26].
Nuclear magnetic resonance spectroscopy of perchloropyridazine would be expected to show specific patterns reflecting the symmetry of the molecule [11]. The carbon-13 nuclear magnetic resonance spectrum would display signals corresponding to the quaternary carbon atoms bearing chlorine substituents, typically appearing at chemical shifts influenced by the electron-withdrawing nature of the halogens [11].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that are characteristic of chlorinated heterocycles [27]. The isotope pattern resulting from the four chlorine atoms creates a distinctive mass spectral signature that aids in structural identification [27].
Table 4: Spectroscopic Data for Perchloropyridazine and Related Systems
| Spectroscopic Method | Characteristic Features | Typical Values | Reference |
|---|---|---|---|
| Ultraviolet-Visible | π-π* transitions | 260-280 nm | [48] |
| Infrared | C-Cl stretching | 700-800 cm⁻¹ | [26] |
| Infrared | Aromatic C=C, C=N | 1400-1600 cm⁻¹ | [26] |
| Carbon-13 Nuclear Magnetic Resonance | Quaternary carbons | 120-160 ppm | [11] |
| Mass Spectrometry | Molecular ion | m/z 217.86 | [27] |
| Mass Spectrometry | Chlorine isotope pattern | Multiple peaks | [27] |
Perchloropyridazine, with the molecular formula C4Cl4N2 and molecular weight of 217.87 g/mol [1] [2] [3] [4], exhibits distinct physical and thermodynamic characteristics that reflect its highly chlorinated heterocyclic structure. The compound exists as a solid at room temperature with specific thermal and physical properties that are critical for understanding its behavior in various applications [3] [4].
The melting point of perchloropyridazine has been experimentally determined to be 87-89°C [2] [5], indicating a relatively low melting temperature for a fully chlorinated aromatic compound. This property suggests moderate intermolecular forces despite the presence of four chlorine substituents. The boiling point is predicted to be 353.3±37.0°C [1] [2] [6], which reflects the substantial molecular weight and chlorine content contributing to reduced volatility.
| Parameter | Value | Units | Determination Method |
|---|---|---|---|
| Molecular Weight | 217.87 | g/mol | Calculated from structure [1] [2] [3] [4] |
| Melting Point | 87-89 | °C | Experimental [2] [5] |
| Boiling Point | 353.3±37.0 | °C | Predicted [1] [2] [6] |
| Density | 1.761±0.06 | g/cm³ | Predicted [1] [2] |
| Flash Point | 198.6 | °C | Predicted [2] |
| LogP | 3.09020 | - | Calculated [1] |
The compound's thermodynamic stability is indicated by its storage requirements at 2-8°C under inert atmosphere [3], suggesting moderate thermal stability under controlled conditions.
The solubility characteristics of perchloropyridazine are significantly influenced by its highly chlorinated structure and aromatic heterocyclic nature. The compound exhibits hydrophobic properties due to the presence of four chlorine substituents, resulting in very low solubility in water[predicted based on LogP value of 3.09020].
Detailed Solubility Analysis:
Perchloropyridazine demonstrates excellent solubility in polar aprotic solvents, particularly dimethylformamide (DMF) and acetonitrile, as evidenced by their use in synthetic procedures [7] [8]. The good solubility in DMF has been specifically documented in synthetic applications where perchloropyridazine is used as a starting material [7]. Similarly, acetonitrile has been employed as a solvent in nucleophilic substitution reactions involving tetrachloropyridazine [8].
The compound shows moderate solubility in alcoholic solvents such as ethanol, which can be attributed to the partial polar character of the pyridazine ring despite heavy chlorination. Dichloromethane and other chlorinated solvents are expected to provide good solvation due to similar polarity characteristics.
Solvent Selection Guidelines:
Perchloropyridazine exhibits variable stability depending on environmental conditions, with thermal stability being a primary consideration for handling and storage. The compound demonstrates reasonable stability under ambient conditions but requires specific storage protocols to maintain integrity [3].
Thermal Stability:
The compound remains stable up to approximately 200°C under normal atmospheric conditions. At elevated temperatures exceeding this threshold, thermal decomposition may occur, potentially leading to fragmentation and loss of chlorine substituents [9]. Pyrolysis studies of related perfluoroalkylpyridazines have shown that similar compounds undergo nitrogen elimination and fragmentation to form corresponding acetylenes at high temperatures [9].
Chemical Stability:
Under neutral conditions, perchloropyridazine maintains structural integrity, but the compound is reactive toward nucleophiles due to the electron-withdrawing effect of chlorine substituents. This reactivity is exploited in synthetic applications where nucleophilic substitution reactions are performed [8]. The compound shows stability toward mild oxidizing and reducing conditions but may be susceptible to strong bases or nucleophilic reagents.
Environmental Stability:
The thermal transition properties of perchloropyridazine reflect the balance between molecular interactions and structural factors inherent in the tetrachlorinated pyridazine framework.
Melting Point Analysis:
The experimental melting point range of 87-89°C [2] [5] is notably lower than might be expected for a fully halogenated aromatic compound. This relatively low melting point can be attributed to several factors:
Boiling Point Analysis:
The predicted boiling point of 353.3±37.0°C [1] [2] [6] demonstrates the significant impact of molecular weight (217.87 g/mol) and chlorine content on volatility. The substantial boiling point elevation compared to unsubstituted pyridazine (208°C) reflects:
The density and vapor pressure characteristics of perchloropyridazine are fundamental properties that influence its handling, processing, and application in various synthetic procedures.
Density Characteristics:
The predicted density of 1.761±0.06 g/cm³ [1] [2] indicates a relatively dense material compared to typical organic compounds. This elevated density results from:
Vapor Pressure Properties:
While specific vapor pressure measurements are not available in the literature, the compound's properties suggest very low vapor pressure at room temperature. This assessment is based on:
Estimated vapor pressure characteristics:
Practical Implications:
The combination of high density and low vapor pressure makes perchloropyridazine suitable for applications requiring: